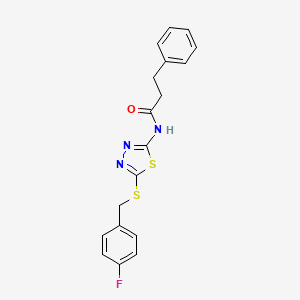
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains a fluorobenzyl group, which is a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through the reaction of a thiosemicarbazide with a suitable electrophile . The fluorobenzyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazol ring and the fluorobenzyl group. The presence of the fluorine atom could introduce some polarity into the molecule, and the sulfur atom in the thiadiazole ring could potentially act as a hydrogen bond acceptor .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiadiazole ring and the fluorobenzyl group. The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the fluorobenzyl group could potentially undergo reactions at the carbon attached to the fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s polarity and potentially its boiling point and melting point .Aplicaciones Científicas De Investigación
Antifungal Activity
Compounds containing 1,2,4-triazole and 1,2,3-thiadiazole moieties have been synthesized and evaluated for their in vivo fungicidal activities . This suggests that our compound, which contains a 1,3,4-thiadiazol-2-yl moiety, could potentially have antifungal applications.
Antibacterial Activity
Indole-3-acetic acid derivatives containing 1,3,4-thiadiazole, thioether, and amide moieties have shown promising antibacterial activity against several bacterial strains . Given the structural similarities, our compound might also exhibit antibacterial properties.
Antiviral Activity
Some 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties have shown anti-tobacco mosaic virus activity . This suggests a potential antiviral application for our compound.
Biological Activity
Compounds containing 1,2,4-triazole and 1,2,3-thiadiazole moieties have been associated with a wide range of biological activities . Therefore, our compound could potentially be used in biological research or drug development.
Pesticidal Applications
Sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications . Given the structural similarities, our compound might also have potential applications in agriculture as a pesticide.
Inhibition of Tumor Cell Growth
Compounds containing 1,3,4-thiadiazole moieties have shown potential in inhibiting the growth of tumor cells . This suggests a potential application of our compound in cancer research or treatment.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies on its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its interactions with biological targets and its potential uses in medicine or other fields .
Propiedades
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-9-6-14(7-10-15)12-24-18-22-21-17(25-18)20-16(23)11-8-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBJPOZZVFWPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2653419.png)
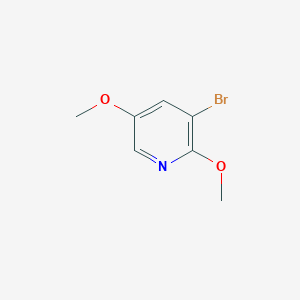
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea](/img/structure/B2653421.png)
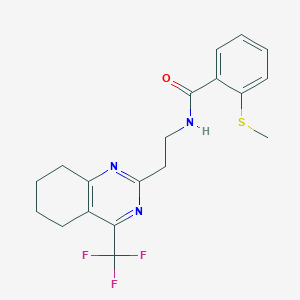


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2653427.png)
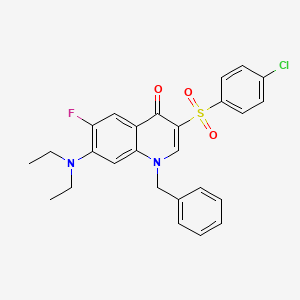

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2653432.png)
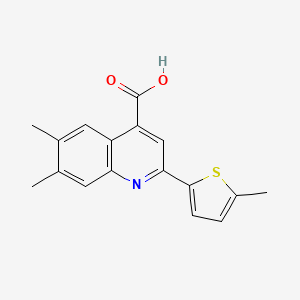
![N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2653436.png)
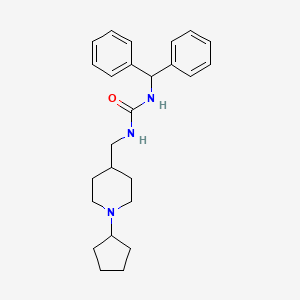
![{2,8-Dioxaspiro[4.5]decan-3-yl}methanol](/img/structure/B2653439.png)